molecular formula C13H24N2O B4431714 N-(1-ethyl-4-piperidinyl)cyclopentanecarboxamide

N-(1-ethyl-4-piperidinyl)cyclopentanecarboxamide

Cat. No. B4431714
M. Wt: 224.34 g/mol
InChI Key: RZZGVEAKCOVVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-4-piperidinyl)cyclopentanecarboxamide, also known as etizolam, is a thienodiazepine derivative that has been used in scientific research for its anxiolytic and sedative properties. It is a psychoactive drug that is structurally similar to benzodiazepines, but has a different mechanism of action. Etizolam is a popular research chemical due to its unique properties and potential therapeutic applications.

Mechanism of Action

Etizolam acts as a positive allosteric modulator of the GABA-A receptor, which enhances the effects of the inhibitory neurotransmitter GABA. This leads to an increase in chloride ion influx, which hyperpolarizes the neuron and reduces its excitability. The result is a calming and sedative effect, which can help to reduce anxiety and promote sleep.
Biochemical and Physiological Effects:
Etizolam has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the release of dopamine in the striatum, which may contribute to its anxiolytic effects. Etizolam has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and learning.

Advantages and Limitations for Lab Experiments

Etizolam has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-characterized. Etizolam has also been shown to have a high affinity for the GABA-A receptor, which makes it a useful tool for studying the receptor's function. However, there are also limitations to its use. Etizolam is a psychoactive drug, which means that its effects can be difficult to separate from its potential therapeutic applications. It also has the potential for abuse, which can complicate its use in lab experiments.

Future Directions

There are a number of future directions for research on N-(1-ethyl-4-piperidinyl)cyclopentanecarboxamide. One area of interest is its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and depression. Another area of interest is its effects on memory and learning, which may have implications for the treatment of cognitive disorders. Etizolam may also be useful in studying the function of the GABA-A receptor and its role in neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.

Scientific Research Applications

Etizolam has been used in scientific research for its anxiolytic, sedative, and hypnotic effects. It has been studied for its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and depression. Etizolam has also been used in animal models to study its effects on memory and learning.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-2-15-9-7-12(8-10-15)14-13(16)11-5-3-4-6-11/h11-12H,2-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZGVEAKCOVVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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